1-Tert-butyl-4-(4-nitrophenyl)benzene
Overview
Description
Preparation Methods
The synthesis of 1-tert-butyl-4-(4-nitrophenyl)benzene typically involves the nitration of 4-tert-butylbiphenyl. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the biphenyl compound.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-Tert-butyl-4-(4-nitrophenyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The tert-butyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Tert-butyl-4-(4-nitrophenyl)benzene has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound’s derivatives may have potential applications in drug discovery and development. The nitro and tert-butyl groups can be modified to create compounds with specific biological activities.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-(4-nitrophenyl)benzene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the type of reaction and the conditions used.
Comparison with Similar Compounds
1-Tert-butyl-4-(4-nitrophenyl)benzene can be compared with other similar compounds such as:
4-tert-Butylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobiphenyl: Lacks the tert-butyl group, affecting its solubility and reactivity.
4-tert-Butyl-2-nitrobiphenyl: Has a different position of the nitro group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in the combination of the tert-butyl and nitro groups, which impart specific chemical properties and reactivity patterns that are valuable in various applications.
Properties
IUPAC Name |
1-tert-butyl-4-(4-nitrophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYABARRZSWMSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182210 | |
Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279242-11-4 | |
Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279242114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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